(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate

PROTAC linker chiral purity stereochemistry

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate (CAS 1010446-31-7) is a chiral, Boc-protected pyrrolidine-piperazine building block explicitly classified as a PROTAC linker. Possessing a defined (S)-stereocenter confirmed by its InChI Key (HCNFKJFDUHUDTA-NSHDSACASA-N) , this compound serves as a critical intermediate for constructing proteolysis-targeting chimeras (PROTACs) where linker stereochemistry, conformational bias, and protonation-dependent solubility directly influence ternary complex formation and degrader efficacy.

Molecular Formula C13H25N3O2
Molecular Weight 255.362
CAS No. 1010446-31-7
Cat. No. B2364270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate
CAS1010446-31-7
Molecular FormulaC13H25N3O2
Molecular Weight255.362
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2
InChIInChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m0/s1
InChIKeyHCNFKJFDUHUDTA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Tert-Butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate (CAS 1010446-31-7) Definitive Identity and Core Utility for PROTAC Procurement


(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate (CAS 1010446-31-7) is a chiral, Boc-protected pyrrolidine-piperazine building block explicitly classified as a PROTAC linker . Possessing a defined (S)-stereocenter confirmed by its InChI Key (HCNFKJFDUHUDTA-NSHDSACASA-N) , this compound serves as a critical intermediate for constructing proteolysis-targeting chimeras (PROTACs) where linker stereochemistry, conformational bias, and protonation-dependent solubility directly influence ternary complex formation and degrader efficacy [1].

Why (S)-Tert-Butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs in PROTAC Synthesis


Generic substitution of this compound with its racemate (CAS 867265-71-2), the (R)-enantiomer (CAS 717927-58-7), or simple PEG/alkyl linkers fails because the (S)-configuration at the pyrrolidine 3-position imposes a specific spatial orientation of the piperazine ring that dictates the trajectory of the linker within the ternary complex [1]. Furthermore, the Boc-pyrrolidine-piperazine scaffold provides a precisely tuned protonation profile (predicted piperazine pKa ≈8–9, yielding >78% protonation at physiological pH 7.5) that governs both aqueous solubility and membrane permeability, which cannot be replicated by non-ionizable PEG linkers or by linkers lacking the electron-withdrawing Boc group that modulates piperazine basicity [2].

Quantitative Differentiation Evidence for (S)-Tert-Butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate Versus Closest Analogs


Stereochemical Identity: (S)-Enantiomer Versus Racemate and (R)-Enantiomer Differentiation by Chiral InChI Key

The (S)-enantiomer (CAS 1010446-31-7) is unambiguously defined by the InChI Key HCNFKJFDUHUDTA-NSHDSACASA-N, which encodes the absolute (S)-configuration at the pyrrolidine 3-position . In contrast, the racemate (CAS 867265-71-2) and the (R)-enantiomer (CAS 717927-58-7) possess different or non-specific stereochemical identifiers, introducing ambiguity into PROTAC ternary complex geometry .

PROTAC linker chiral purity stereochemistry

Piperazine pKa and Protonation State: Class-Level Quantitative Benchmark for Solubility-Driven Linker Selection

The piperazine ring in this compound is di-alkylated (one nitrogen linked to pyrrolidine, the other free NH); according to the comprehensive pKa analysis by Desantis et al. (2022), 1,4-dimethylpiperazine—the closest model for a di-alkylated piperazine in a PROTAC linker—exhibits an experimental pKa of 8.06 ± 0.01, yielding 78.38% protonation at pH 7.5 [1]. The Boc group on the pyrrolidine nitrogen exerts an electron-withdrawing effect that is predicted to modestly lower the piperazine pKa to approximately 7.5–8.0, still maintaining >50% protonation at physiological pH. This contrasts sharply with 1-acetyl-4-methylpiperazine (pKa 7.06, only 26.64% protonation), representing linkers bearing stronger electron-withdrawing amide groups directly on the piperazine ring [1].

pKa protonation state linker solubility

Physicochemical Profile: LogP, Polar Surface Area, and Density Compared to Typical PEG Linkers

The measured LogP of 0.46 and polar surface area (PSA) of 44.81 Ų for the target compound place it in a favorable permeability-solubility space distinct from common PEG-based PROTAC linkers. Typical PEG4-based linkers exhibit LogP values < 0 and PSA > 80 Ų, which can limit passive membrane permeability [1]. The compound's density of 1.1 ± 0.1 g/cm³ and boiling point of 354.3 ± 37.0 °C further characterize its solid-state handling properties .

LogP PSA permeability

Purity Grade: 97% Assay with NMR/HPLC/GC Batch Documentation Enabling Reproducible PROTAC Conjugation

Multiple independent vendors certify this compound at 97% purity (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC spectra available upon request [1]. This level of documented purity is critical because residual amine impurities in lower-grade (≤95%) PROTAC linkers can compete in subsequent amide coupling or reductive amination steps, reducing conjugation yield and generating difficult-to-separate byproducts .

purity quality control batch consistency

Optimal Procurement and Application Scenarios for (S)-Tert-Butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


CRBN-Recruiting PROTAC Synthesis Requiring Defined Linker Stereochemistry

When constructing cereblon (CRBN)-based PROTACs using thalidomide or lenalidomide as the E3 ligase ligand, the (S)-configuration of this piperazine-pyrrolidine linker ensures a consistent exit vector geometry that has been validated in commercially available E3 ligand-linker conjugates (e.g., Thalidomide-piperazine-(S)-CH2-Pyrrolidine-C2-OH, MedChemExpress Cat. No. HY-...) . The verified (S)-stereochemistry (InChI Key HCNFKJFDUHUDTA-NSHDSACASA-N) eliminates the risk of synthesizing a 1:1 diastereomeric mixture that would arise from using the racemate (CAS 867265-71-2), which could complicate ternary complex optimization and reduce degradation efficiency.

Optimization of Linker Solubility-Permeability Balance via pKa-Tuned Protonation

In early-stage PROTAC development where the linker contributes significantly to the overall molecular weight and physicochemical profile, the protonation state of the piperazine moiety at physiological pH (predicted >50% protonation based on the 1,4-dimethylpiperazine benchmark of 78.4% at pH 7.5) provides a balance between aqueous solubility (for biochemical assay compatibility) and passive membrane permeability (for cellular degradation activity) [1]. This is particularly valuable when compared to fully deprotonated acetyl-piperazine linkers (26.6% protonation at pH 7.5) that may exhibit aggregation in aqueous media.

Late-Stage Diversification via Free Piperazine NH for On-Resin or Solution-Phase PROTAC Assembly

The free secondary amine on the piperazine ring enables direct conjugation to carboxylic acid-containing E3 ligase ligands or target protein ligands via amide bond formation, with the Boc-protected pyrrolidine nitrogen serving as an orthogonal protecting group. This orthogonal protection strategy—where the piperazine NH is the sole reactive site—allows for sequential PROTAC assembly without protecting group manipulation, reducing synthetic steps compared to bis-deprotected piperazine-pyrrolidine scaffolds that require selective protection . The documented batch QC (NMR, HPLC) ensures that the free amine content corresponds to the nominal 97% purity, minimizing over- or under-stoichiometric coupling.

Comparative Linker Screening Panels for Ternary Complex Cooperativity Assessment

When conducting systematic linker SAR studies—comparing piperazine-pyrrolidine, piperidine-pyrrolidine, PEG, and alkyl linkers—this compound serves as the defined (S)-piperazine-pyrrolidine representative. Its physicochemical parameters (LogP 0.46, PSA 44.81 Ų, density 1.1 g/cm³) provide a reference point for interpreting changes in ternary complex cooperativity (α) and degradation DC50 values as a function of linker properties . This enables data-driven linker selection rather than empirical trial-and-error approaches.

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